Octyl 4-benzoylbenzoate
CAS No.: 62086-78-6
Cat. No.: VC7986971
Molecular Formula: C22H26O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62086-78-6 |
|---|---|
| Molecular Formula | C22H26O3 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | octyl 4-benzoylbenzoate |
| Standard InChI | InChI=1S/C22H26O3/c1-2-3-4-5-6-10-17-25-22(24)20-15-13-19(14-16-20)21(23)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3 |
| Standard InChI Key | MLCOMAXJNUVGLT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Octyl 4-benzoylbenzoate belongs to the class of benzoate esters, characterized by a benzoyl group attached to a benzoic acid moiety, further esterified with an octyl chain. The compound’s IUPAC name, octyl 4-benzoylbenzoate, reflects its precise structural configuration: a benzene ring substituted with a benzoyl group at the para position, linked via an ester bond to an octyl alcohol derivative .
Physicochemical Properties
Data from Chemsrc and PubChem provide the following key properties :
| Property | Value |
|---|---|
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 405.3 ± 20.0 °C at 760 mmHg |
| Flash Point | 171.6 ± 16.4 °C |
| LogP (Partition Coefficient) | 5.66 |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |
The compound’s high boiling point and low vapor pressure indicate stability under ambient conditions, making it suitable for high-temperature applications. Its LogP value suggests significant hydrophobicity, aligning with its anticipated use in lipid-rich formulations .
Synthesis and Industrial Production
Synthetic Routes
Octyl 4-benzoylbenzoate is synthesized via acid-catalyzed esterification between 4-benzoylbenzoic acid and octanol. The reaction typically employs sulfuric acid as a catalyst under reflux conditions to drive the equilibrium toward ester formation. Industrial-scale production involves continuous stirred-tank reactors (CSTRs) with stringent temperature control (80–100°C) to optimize yield (>85%). Post-synthesis purification employs fractional distillation or recrystallization from ethanol to achieve >98% purity.
Key Reaction Mechanisms
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Esterification:
Side reactions, such as the formation of diesters or acid-catalyzed decomposition, are mitigated by maintaining anhydrous conditions and stoichiometric excess of octanol.
Applications and Functional Properties
| Compound | UV Absorption Range | Photostability |
|---|---|---|
| Octyl 4-benzoylbenzoate | 280–400 nm | High |
| Octinoxate | 280–320 nm | Moderate |
| Avobenzone | 320–400 nm | Low |
This stability arises from the electron-withdrawing benzoyl group, which reduces photo-oxidative degradation .
Industrial and Research Uses
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Polymer Additives: Acts as a plasticizer in polyvinyl chloride (PVC) to enhance flexibility .
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Cosmetic Intermediates: Potential precursor in sunscreens and moisturizers, though regulatory approval status remains unclear .
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Organic Synthesis: Serves as a building block for liquid crystals and dendritic polymers due to its rigid aromatic core .
Biological and Toxicological Considerations
Environmental Impact
The compound’s moderate biodegradability (50% degradation in 28 days via OECD 301F test) and low aquatic toxicity (EC₅₀ > 100 mg/L in Daphnia magna) classify it as environmentally benign under controlled use .
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